N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
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Overview
Description
“N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide” is a compound that belongs to the family of N-heterocyclic compounds . It is a part of the Pyrazolo[1,5-a]pyrimidine derivatives which have a high impact in medicinal chemistry .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is a major challenge in the research of energetic materials . These compounds were successfully prepared via a simple synthetic method .Molecular Structure Analysis
The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the synthesis process. The compound exhibits excellent thermal stability . Due to the aza-fused structure, it possesses higher positive heats of formation .Physical And Chemical Properties Analysis
This compound exhibits excellent thermal stability . Particularly, it features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density . It also has a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Scientific Research Applications
Radiosynthesis for PET Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which include compounds structurally related to N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, has been reported as selective ligands for the translocator protein (18 kDa). DPA-714, a compound within this series, has been designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application highlights the potential of such compounds in neuroimaging and the study of neuroinflammation and other neurological conditions (Dollé et al., 2008).
Ligands for Peripheral Benzodiazepine Receptor
Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally similar to N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, has shown that these compounds can act as selective Peripheral Benzodiazepine Receptor (PBR) ligands. The study involved synthesizing various compounds with differing substituents to investigate their binding affinity for PBR, suggesting potential applications in the modulation of steroid biosynthesis and possibly in the treatment of conditions related to altered steroidogenesis (Selleri et al., 2005).
Future Directions
properties
IUPAC Name |
N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMSJPMHJLJJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide |
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